(3-Cyanopyridin-2-yl)boronic acid
Overview
Description
(3-Cyanopyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring with a cyano substituent at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopyridin-2-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation: This approach uses a metal to replace a hydrogen atom on the pyridine ring, which is then followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of C-H or C-F bonds on the pyridine ring using iridium or rhodium catalysts.
[4+2] Cycloadditions: This approach involves cycloaddition reactions to introduce the boronic acid group.
Industrial Production Methods
Industrial production of this compound typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. The palladium-catalyzed cross-coupling method is particularly favored due to its efficiency and versatility.
Chemical Reactions Analysis
Types of Reactions
(3-Cyanopyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds.
Petasis Reaction: This multicomponent reaction involves the boronic acid, an amine, and an aldehyde to form substituted amines.
Liebeskind-Srogl Coupling: This reaction couples the boronic acid with thioesters to form ketones
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura and other coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to facilitate the reactions.
Solvents: Common solvents include tetrahydrofuran, dimethylformamide, and toluene.
Major Products
The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
(3-Cyanopyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: Utilized in the production of advanced materials and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Cyanopyridin-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a metal catalyst (e.g., palladium) to form the desired product. The boronic acid group acts as a mild electrophile, facilitating the formation of new bonds through nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinylboronic acid
- (6-Cyanopyridin-3-yl)boronic acid
- (2-Fluoropyridin-3-yl)boronic acid
- 5-Methylpyridine-3-boronic acid
Uniqueness
(3-Cyanopyridin-2-yl)boronic acid is unique due to the presence of both a cyano group and a boronic acid group on the pyridine ring. This combination imparts distinct electronic properties, making it particularly useful in specific cross-coupling reactions and as a versatile building block in organic synthesis.
Properties
IUPAC Name |
(3-cyanopyridin-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O2/c8-4-5-2-1-3-9-6(5)7(10)11/h1-3,10-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAQFSKZTTWNOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=N1)C#N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694445 | |
Record name | (3-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851199-86-5 | |
Record name | (3-Cyanopyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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